4-(Methylthio)benzaldehyde

Vue d'ensemble

Description

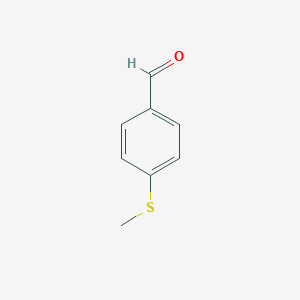

4-(Methylthio)benzaldehyde (CAS: 3446-89-7) is an aromatic aldehyde with the molecular formula C₈H₈OS and a molecular weight of 152.21 g/mol . The compound features a methylthio (-SCH₃) substituent at the para position of the benzaldehyde ring, conferring moderate electron-donating properties and enhanced reactivity in substitution and condensation reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-(Methylthio)benzaldehyde involves the use of thioanisole as a starting material. The process includes the following steps :

Preparation of SZTA Catalyst: Mix titanium tetrachloride and zirconium oxychloride octahydrate, then add ammonia water dropwise to obtain a reaction system containing precipitates. Age the reaction system, filter, and wash the precipitates. Dip the precipitates in ammonium metavanadate and ammonium sulfate solutions, dry, and roast to obtain the SZTA catalyst.

Reaction: Add the SZTA catalyst and thioanisole in an autoclave, heat the mixture to 70-90°C, and introduce carbon monoxide to maintain a pressure of 0.5-5 MPa. Conduct the reaction for 3-8 hours, filter the reaction products, cool the filtrate to room temperature, and hydrolyze to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

4-(Methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-(Methylsulfinyl)benzaldehyde using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of this compound can yield 4-(Methylthio)benzyl alcohol.

Substitution: It can react with amines to form Schiff bases, which are valuable intermediates in pharmaceutical synthesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Primary amines in the presence of an acid catalyst.

Major Products:

Oxidation: 4-(Methylsulfinyl)benzaldehyde.

Reduction: 4-(Methylthio)benzyl alcohol.

Substitution: Schiff bases of this compound.

Applications De Recherche Scientifique

4-(Methylthio)benzaldehyde is widely used in scientific research due to its versatility:

Chemistry: It serves as a precursor for synthesizing complex organic molecules, including ligands and heterocyclic compounds.

Biology: It is used in the synthesis of compounds with antibacterial, antioxidant, and cytotoxic properties.

Medicine: It is an intermediate in the production of anti-inflammatory and analgesic drugs.

Industry: It is utilized in the manufacture of dyes, fragrances, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(Methylthio)benzaldehyde and its derivatives varies depending on the specific application:

Antibacterial Activity: Schiff bases derived from this compound exhibit antibacterial activity by interacting with bacterial cell membranes and disrupting their integrity.

Antioxidant Activity: These compounds scavenge free radicals through electron transfer mechanisms, thereby protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

The substituent on the benzaldehyde ring significantly influences electronic properties, solubility, and reactivity. Below is a comparative overview:

Table 1: Physical and Electronic Properties of Benzaldehyde Derivatives

| Compound | CAS | Substituent | Electronic Effect | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(Methylthio)benzaldehyde | 3446-89-7 | -SCH₃ | Moderate donor | 152.21 |

| 4-Methoxybenzaldehyde | 123-11-5 | -OCH₃ | Strong donor | 136.15 |

| 4-Dimethylaminobenzaldehyde | 100-10-7 | -N(CH₃)₂ | Very strong donor | 149.19 |

| Benzaldehyde | 100-52-7 | -H | None | 106.12 |

| 4-(Methylsulfonyl)benzaldehyde | 3446-90-0 | -SO₂CH₃ | Strong acceptor | 168.21 |

| 4-(Trifluoromethyl)benzaldehyde | 455-19-4 | -CF₃ | Very strong acceptor | 174.12 |

Reactivity in Condensation Reactions

- Aldol Condensation: this compound reacts with 2-hydroxyacetophenone under basic conditions to yield chalcone derivatives (70% yield) . Comparable reactions with 4-bromobenzaldehyde achieve higher yields (70–75%), suggesting steric or electronic effects from the methylthio group may slow kinetics .

- Wittig Olefination : Forms (E)-stilbene derivatives with 4-(methylthio)benzyltriphenylphosphonium bromide, critical for molecular junction studies .

Table 3: Bioactivity of Key Derivatives

Activité Biologique

4-(Methylthio)benzaldehyde, a compound with the molecular formula CHOS, is recognized for its diverse biological activities, particularly as an intermediate in the synthesis of various pharmaceutical compounds. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its methylthio group attached to the benzaldehyde moiety. It serves as a precursor for synthesizing numerous biologically active derivatives, including Schiff bases and sulfur-containing ligands. Its synthesis typically involves the reaction of this compound with amines to form Schiff bases, which exhibit a wide range of biological activities such as antibacterial, antioxidant, and cytotoxic effects .

The biological activity of this compound primarily stems from its derivatives. The compound itself is not directly active but plays a crucial role in synthesizing compounds that interact with various biological targets. For instance:

- Antioxidant Activity : Schiff bases derived from this compound have demonstrated significant antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals .

- Antibacterial Activity : Studies have shown that certain Schiff bases exhibit potent antibacterial effects against various pathogens, including E. coli and Staphylococcus aureus .

- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

Antioxidant Activity

A study evaluating the antioxidant properties of Schiff bases derived from this compound utilized methods such as DPPH radical scavenging and ferrous ion chelation assays. The results indicated that several derivatives exhibited strong radical scavenging activity, with some compounds demonstrating superior performance compared to standard antioxidants .

Antibacterial Activity

In vitro studies assessed the antibacterial efficacy of synthesized Schiff bases against clinically isolated strains. The results highlighted that certain derivatives (e.g., compounds 3g, 3h, and 3i) displayed significant antibacterial activity, outperforming others in their respective series .

Cytotoxicity Assays

Research involving cytotoxicity assays showed that specific derivatives of this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). These findings suggest that structural modifications can enhance the anticancer potential of these compounds .

Summary of Biological Activities

Case Studies

- Schiff Bases Synthesis : A study synthesized a series of Schiff bases from this compound and various amines, characterizing them through spectroscopic methods. The synthesized compounds were tested for antibacterial and antioxidant activities, leading to promising results in both areas .

- Cytotoxic Effects on MCF-7 Cells : Research focused on evaluating the cytotoxic effects of specific derivatives on MCF-7 cells revealed that some compounds significantly reduced cell viability at higher concentrations (10 µM), suggesting their potential as anticancer agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Methylthio)benzaldehyde, and how are they optimized for yield?

- Methodological Answer : A standard synthesis involves refluxing 4-methylthiosemicarbazide with this compound in ethanol for 4 hours, yielding 76% of the product after recrystallization . Optimization may include adjusting solvent polarity, temperature, and stoichiometry. Characterization via melting point analysis and spectroscopic techniques (e.g., NMR, IR) ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., aldehyde proton at ~9.8 ppm) and methylthio groups (δ ~2.5 ppm for SCH) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 168) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects aldehyde C=O stretching (~1700 cm) and C-S vibrations (~650 cm) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Slightly soluble in water but highly soluble in ethanol and DMSO, influencing solvent choice for reactions .

- Stability : Sensitive to oxidation; storage under argon at ambient temperatures is recommended to prevent degradation .

- Melting Point : Reported as 3446-89-7 (CAS registry), though exact values vary; cross-check with literature using SciFinder or Reaxys for validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antibacterial activity of this compound derivatives?

- Methodological Answer :

- Inhibition Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic Studies : Combine SEM (Scanning Electron Microscopy) and fluorescence-based viability assays to assess membrane disruption or enzyme inhibition .

- Data Interpretation : Compare results with structurally similar compounds (e.g., thiosemicarbazones) to identify structure-activity relationships .

Q. What computational methods are suitable for predicting the reactivity of this compound in asymmetric synthesis?

- Methodological Answer :

- DFT Calculations : Optimize transition states using Gaussian or ORCA software to model Wittig or aldol reactions, focusing on steric and electronic effects of the methylthio group .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ constants) with reaction rates using multivariate regression .

- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., enantiomeric excess via chiral HPLC) .

Q. How should researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine H NMR, C NMR, and HSQC to resolve overlapping peaks. For example, ambiguous aldehyde signals can be confirmed via derivatization (e.g., oxime formation) .

- Database Comparison : Use NIST Chemistry WebBook or PubChem to match MS/MS fragmentation patterns and IR spectra .

- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies are effective for scaling up this compound synthesis without compromising purity?

- Methodological Answer :

- Continuous Flow Reactors : Minimize side reactions (e.g., oxidation) by controlling residence time and temperature .

- Purification : Use fractional distillation (for liquid intermediates) or recrystallization (for solids) with ethanol/water mixtures .

- Quality Control : Implement in-line FTIR or HPLC to monitor reaction progress and purity during scale-up .

Propriétés

IUPAC Name |

4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYABWJVXXOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033047 | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-89-7 | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TVQ11BIY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.